Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl-
Description
7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a compound belonging to the class of tetrahydroisoquinolines, which are a subset of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Properties
CAS No. |
65644-75-9 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-13-7-6-9-4-5-11(14-2)12(15-3)10(9)8-13/h4-5H,6-8H2,1-3H3 |
InChI Key |
XCKFPYYZKVZCIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Role of Lewis Acids in Cyclization
BF₃·Et₂O enhances cyclization kinetics in Pummerer-type reactions by stabilizing cationic intermediates. For example, the sulfonium-carbenium dication intermediate facilitates intramolecular attack, bypassing non-productive pathways. Similarly, TFA in reductive amination protonates the imine nitrogen, increasing electrophilicity for hydride transfer from Et₃SiH.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCM) improve yields in reductive amination by stabilizing ionic intermediates. In contrast, non-polar solvents (e.g., benzene) favor Pummerer cyclization by reducing side reactions. Elevated temperatures (reflux) accelerate Bischler-Napieralski cyclization but risk decomposition of acid-sensitive groups .
Chemical Reactions Analysis
Bischler–Nepieralski Cyclization
This method constructs the isoquinoline skeleton from phenethylamine derivatives. For example:
-
Starting material : 2-(3,4-dimethoxyphenyl)-ethylamine (25 ) reacts with acetic anhydride to form N -acetyl intermediate 26 .
-
Cyclization : Intermediate 26 undergoes reduction with DIBAL-H followed by BF₃·OEt₂-mediated cyclization to yield tetrahydroisoquinoline 28 (precursor to alkaloids like laudanosine 29 ) .
Acid-Catalyzed Cyclization
-
Conditions : Ketoamides treated with Grignard reagents (e.g., phenylmagnesium bromide) form intermediates that cyclize in the presence of p-toluenesulfonic acid (PTSA) .
-
Example : Cyclization of hydroxyamide 4 (derived from NaBH₄ reduction) with PTSA in CH₂Cl₂ produces 1,2,3,4-tetrahydroisoquinolines in 90–97% yield .
Grignard Additions
-
Reagents : Organomagnesium compounds (e.g., methylmagnesium bromide) react with ketoamides to introduce substituents at the C-1 position .
-
Yield : Reactions typically achieve 85–90% yield (Table 1) .
NaBH₄-Mediated Reduction
-
Application : Reduction of ketoamide 3 to hydroxyamide 4 proceeds with 85–90% yield using NaBH₄ in methanol .
Catalytic Hydrogenation
-
Example : Intermediate 67 (from hydrogenation of 66 ) undergoes further cyclization to form isoquinoline 68 , a key step in alkaloid synthesis .
Reductive Amination
-
Conditions : Chiral catalysts like (R,R)-RuTsDPEN 69 enable asymmetric transfer hydrogenation (ATH) of intermediates, producing enantiomerically pure tetrahydroisoquinolines .
-
Yield : Post-reductive amination steps achieve >90% enantiomeric excess in some cases .
Table 2: Cyclization Efficiency Under Acidic Conditions
| Substrate | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4 | PTSA | CH₂Cl₂ | 30 | 95 |
| 5 | PTSA | Toluene | 60 | 90 |
Mechanistic Insights
-
Methoxy Group Influence : The 7,8-dimethoxy groups enhance electron density, facilitating electrophilic substitution at the aromatic ring.
-
Steric Effects : The 2-methyl group impacts regioselectivity in cyclization and substitution reactions .
This compound’s synthetic versatility is demonstrated by its participation in cyclization, substitution, and reduction reactions, making it a cornerstone in alkaloid synthesis and medicinal chemistry . Controlled conditions (e.g., temperature, pH) and advanced catalysts optimize reaction outcomes, as evidenced by high yields and selectivity in peer-reviewed studies.
Scientific Research Applications
Neuroprotective Properties
Research highlights that tetrahydroisoquinoline derivatives exhibit neuroprotective effects against neurodegenerative diseases. These compounds have shown promise in mitigating oxidative stress and apoptosis in neuronal cells. For instance, studies indicate that certain analogs can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease .
Antimicrobial Activity
Isoquinoline derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. The tetrahydroisoquinoline scaffold is particularly noted for its ability to combat bacterial and fungal infections. The structural modifications in the 7 and 8 positions enhance the compound's efficacy against resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer activities. Research shows that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis. Specific analogs have been identified as potential leads for developing new anticancer agents .
Synthetic Methodologies
The synthesis of isoquinoline derivatives typically involves several key strategies:
- Bischler–Nepieralski Reaction : This classical method is widely used for synthesizing tetrahydroisoquinolines from appropriate precursors. It involves cyclization of an N-acyl derivative followed by reduction to yield the desired product .
- Multicomponent Reactions : Recent advancements have seen the application of multicomponent reactions (MCRs) to synthesize complex tetrahydroisoquinoline structures efficiently. These methods often lead to high yields and reduced reaction times .
- Catalytic Approaches : The use of chiral catalysts has been explored to enhance the selectivity and yield of tetrahydroisoquinoline derivatives. This approach is particularly useful in producing enantiomerically pure compounds for pharmacological studies .
Case Study 1: Antimicrobial Activity
A study conducted on a series of tetrahydroisoquinoline derivatives revealed that compounds with specific substitutions at the 7 and 8 positions exhibited potent activity against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis indicated that methoxy groups significantly enhance antimicrobial efficacy .
Case Study 2: Neuroprotection
In a neuroprotection study involving mouse models of Alzheimer's disease, a tetrahydroisoquinoline derivative was administered and showed a marked reduction in cognitive decline compared to control groups. The compound's ability to reduce oxidative stress markers was confirmed through biochemical assays .
Summary Table of Applications
| Application Area | Observed Effects | Key Findings |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | Inhibits amyloid-beta aggregation |
| Antimicrobial | Effective against bacteria and fungi | Active against resistant strains |
| Anticancer | Induces apoptosis in cancer cells | Modulates cell cycle and inhibits angiogenesis |
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting the growth of certain pathogens. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline:
1-Phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a phenyl group at the 1-position, which distinguishes it from 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Uniqueness: 7,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .
Biological Activity
Isoquinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among them, Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Antitumor Activity
Research indicates that tetrahydroisoquinoline (THIQ) derivatives exhibit notable antitumor properties. A study highlighted that compounds within this class can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Specific analogs have shown effectiveness against breast and lung cancer cells by modulating signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
Isoquinoline derivatives are also recognized for their neuroprotective effects. They demonstrate potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). THIQ compounds have been shown to reduce amyloid-beta levels and improve cognitive function in animal models by modulating calcium influx and oxidative stress pathways . A particular study reported that Dauricine, a THIQ derivative, significantly reduced intracellular calcium accumulation and provided neuroprotection in models of oxidative stress .
Antimicrobial Properties
The antimicrobial activity of isoquinoline derivatives has been documented against a variety of pathogens. Studies have shown that these compounds can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Alzheimer's Disease
In a recent study examining the effects of Dauricine on AD models, researchers found that treatment led to a significant reduction in amyloid-beta peptide levels and improved cognitive performance in mice. The study emphasized the role of Dauricine in modulating intracellular signaling pathways related to oxidative stress and calcium homeostasis .
Q & A
Q. What are the common synthetic routes for preparing Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl-?
The synthesis typically involves cyclization strategies or modifications of pre-existing tetrahydroisoquinoline scaffolds. Key methods include:
- Bischler-Napieralski Reaction : Cyclization of β-phenylethylamides using reagents like POCl₃ or PCl₅ to form the isoquinoline core .
- Reductive Amination : For example, LiAlH₄ reduction of ketone intermediates in tetrahydrofuran (THF) to yield secondary amines, as demonstrated in the synthesis of structurally similar compounds (e.g., 65% yield for a related tetrahydroisoquinoline derivative) .
- Functional Group Interconversion : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution under anhydrous conditions .
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bischler-Napieralski | POCl₃, reflux, 16h | 45-61% | |
| LiAlH₄ Reduction | THF, 0°C to RT, 20h | 53-65% | |
| Methoxy Group Addition | NaH, CH₃I, DMF, 12h | 70-85% |
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methoxy protons at δ 3.7–3.9 ppm and methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 235.1442 for C₁₃H₁₈NO₂⁺) .
- X-ray Crystallography : Used to resolve stereochemistry and confirm crystal packing, as seen in related isoquinoline derivatives .
Q. What biological activities are associated with this compound?
Tetrahydroisoquinolines are studied for their pharmacological potential, including:
- Antitumor Activity : Derivatives inhibit cancer cell proliferation via intercalation or topoisomerase inhibition (e.g., IC₅₀ values in the µM range for leukemia cells) .
- Neuromodulatory Effects : Structural analogs act as monoamine oxidase (MAO) inhibitors or dopamine receptor ligands .
- Methodological Note : Bioactivity assays typically involve in vitro screening (e.g., MTT assay for cytotoxicity) followed by in vivo validation in rodent models .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization requires careful control of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Catalyst Screening : Lewis acids like BF₃·Et₂O improve cyclization efficiency in Bischler-Napieralski reactions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → reflux) minimizes side reactions during multi-step syntheses .
Key Consideration : Pilot reactions with <5 mmol scale and iterative HPLC monitoring help identify bottlenecks early .
Q. How are regioselectivity challenges addressed during functionalization?
Regioselective substitution is achieved via:
- Directed Ortho-Metalation : Using directing groups (e.g., methoxy) to guide electrophilic attack at C-7 or C-8 positions .
- Protection/Deprotection Strategies : Temporary blocking of reactive sites (e.g., Boc protection of amines) ensures precise functionalization .
- Computational Modeling : DFT calculations predict electron density maps to guide synthetic planning (e.g., Fukui indices for electrophilic sites) .
Q. How should researchers resolve contradictions in pharmacological data?
Discrepancies in bioactivity data (e.g., varying IC₅₀ values across studies) require:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and protocols .
- Metabolic Stability Checks : Assess compound degradation in serum or liver microsomes to explain potency loss .
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives to isolate critical functional groups (e.g., methoxy vs. hydroxyl substituents) .
Q. What computational tools predict the compound's reactivity or binding modes?
- Molecular Docking : Software like AutoDock Vina simulates binding to target proteins (e.g., DNA topoisomerase II) .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1 for optimal blood-brain barrier penetration) .
- Reactivity Descriptors : Calculated HOMO/LUMO gaps (e.g., 5.2 eV) indicate susceptibility to nucleophilic/electrophilic attack .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Application | Reference |
|---|---|---|---|
| LogP | 2.1 (SwissADME) | Lipophilicity | |
| HOMO-LUMO Gap | 5.2 eV (DFT) | Reactivity Prediction | |
| Docking Score (kcal/mol) | -9.3 (AutoDock Vina) | Target Binding Affinity |
Note : Always validate computational predictions with experimental data to ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
